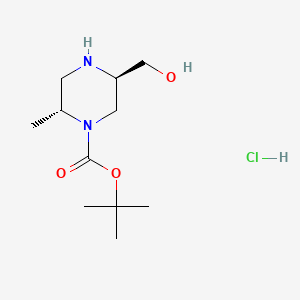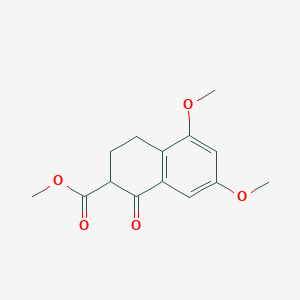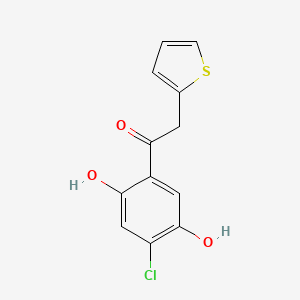
tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de (2R,5R)-5-(hydroxyméthyl)-2-méthylpipérazine-1-carboxylate de tert-butyle est un composé chimique appartenant à la classe des dérivés de la pipérazine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de (2R,5R)-5-(hydroxyméthyl)-2-méthylpipérazine-1-carboxylate de tert-butyle implique généralement la réaction du (2R,5R)-5-(hydroxyméthyl)-2-méthylpipérazine-1-carboxylate de tert-butyle avec de l’acide chlorhydrique. Les conditions réactionnelles impliquent souvent l’utilisation de solvants tels que le dichlorométhane ou l’éthanol, et la réaction est effectuée à température ambiante ou sous reflux .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’utilisation de systèmes de microréacteurs à flux continu, qui offrent des avantages en termes d’efficacité, d’évolutivité et de durabilité. Ces systèmes permettent un contrôle précis des conditions réactionnelles et peuvent être utilisés pour produire de grandes quantités du composé .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de (2R,5R)-5-(hydroxyméthyl)-2-méthylpipérazine-1-carboxylate de tert-butyle peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyle peut être oxydé pour former un acide carboxylique.
Réduction : Le composé peut être réduit pour former l’alcool correspondant.
Substitution : Le groupe tert-butyle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour l’oxydation, et des réducteurs tels que l’hydrure de lithium et d’aluminium pour la réduction. Les réactions de substitution peuvent impliquer l’utilisation de nucléophiles tels que des amines ou des thiols .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyméthyle peut produire un acide carboxylique, tandis que la réduction peut produire un alcool .
Applications de recherche scientifique
Chimie
En chimie, le chlorhydrate de (2R,5R)-5-(hydroxyméthyl)-2-méthylpipérazine-1-carboxylate de tert-butyle est utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les effets des dérivés de la pipérazine sur les systèmes biologiques. Son potentiel en tant qu’agent pharmacologique en fait un sujet d’intérêt dans la découverte et le développement de médicaments .
Médecine
Sa capacité à interagir avec des cibles moléculaires spécifiques pourrait la rendre utile dans le traitement de diverses maladies .
Industrie
Dans l’industrie, ce composé peut être utilisé dans la production de produits pharmaceutiques et d’autres produits chimiques fins. Sa polyvalence et sa réactivité en font un intermédiaire précieux dans la synthèse de divers produits .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of piperazine derivatives on biological systems. Its potential as a pharmacological agent makes it a subject of interest in drug discovery and development .
Medicine
Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases .
Industry
In industry, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products .
Mécanisme D'action
Le mécanisme d’action du chlorhydrate de (2R,5R)-5-(hydroxyméthyl)-2-méthylpipérazine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui entraîne des modifications des processus cellulaires et des réponses physiologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au chlorhydrate de (2R,5R)-5-(hydroxyméthyl)-2-méthylpipérazine-1-carboxylate de tert-butyle comprennent d’autres dérivés de la pipérazine, tels que :
- (2R,5R)-5-(hydroxyméthyl)-2-méthylpipérazine-1-carboxylate de tert-butyle
- Sulfate de (2R,5R)-5-(hydroxyméthyl)-2-méthylpipérazine-1-carboxylate de tert-butyle .
Unicité
L’unicité du chlorhydrate de (2R,5R)-5-(hydroxyméthyl)-2-méthylpipérazine-1-carboxylate de tert-butyle réside dans sa stéréochimie spécifique et ses groupes fonctionnels, qui confèrent une réactivité et une activité biologique distinctes. Cela en fait un composé précieux pour diverses applications dans la recherche et l’industrie .
Propriétés
Formule moléculaire |
C11H23ClN2O3 |
|---|---|
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4;/h8-9,12,14H,5-7H2,1-4H3;1H/t8-,9-;/m1./s1 |
Clé InChI |
XPEUNBWSGPAPNE-VTLYIQCISA-N |
SMILES isomérique |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO.Cl |
SMILES canonique |
CC1CNC(CN1C(=O)OC(C)(C)C)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate](/img/structure/B11850466.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)
![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)

![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)





![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B11850554.png)
